Cas no 71084-02-1 (4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide)

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
- Benzamide, 4-amino-5-chloro-2-hydroxy-N-[1-(phenylmethyl)-4-piperidinyl]-
- SS-5224
- 71084-02-1
- AKOS037655837
-
- Inchi: 1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25)
- InChI Key: NNXYEQOVHDIOJI-UHFFFAOYSA-N
- SMILES: C(NC1CCN(CC2=CC=CC=C2)CC1)(=O)C1=CC(Cl)=C(N)C=C1O
Computed Properties
- Exact Mass: 359.1400546g/mol
- Monoisotopic Mass: 359.1400546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.6Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 520.9±50.0 °C(Predicted)
- pka: 7.85±0.48(Predicted)
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-5224-0.5G |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |
71084-02-1 | >95% | 0.5g |
£660.00 | 2025-02-08 | |
Key Organics Ltd | SS-5224-1MG |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |
71084-02-1 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | SS-5224-5MG |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |
71084-02-1 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | SS-5224-10MG |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |
71084-02-1 | >95% | 10mg |
£63.00 | 2025-02-08 |
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
Recent Advances in the Study of 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide (CAS: 71084-02-1)
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide (CAS: 71084-02-1) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of neurological disorders and cancer. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
The compound's structure, featuring a benzamide core with a benzylpiperidine moiety, suggests its potential as a modulator of various biological targets. Recent in vitro and in vivo studies have demonstrated its affinity for dopamine receptors, particularly the D2 and D3 subtypes, making it a candidate for the treatment of Parkinson's disease and schizophrenia. Additionally, its chlorinated hydroxybenzamide component has been linked to anti-proliferative effects in certain cancer cell lines.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's pharmacokinetic profile, revealing favorable blood-brain barrier penetration and metabolic stability. The study employed advanced techniques such as LC-MS/MS and molecular docking simulations to elucidate its binding interactions with target receptors. These findings underscore the compound's potential as a lead candidate for further drug development.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's anti-cancer properties. Researchers found that 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide inhibits the growth of glioblastoma cells by inducing apoptosis and disrupting mitochondrial function. The study also identified key structural features responsible for its cytotoxic activity, providing a foundation for future structure-activity relationship (SAR) studies.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to address these issues through medicinal chemistry approaches, such as the introduction of novel substituents and the development of prodrug formulations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide represents a promising scaffold for the development of novel therapeutics. Its dual potential in neurology and oncology highlights the versatility of this compound, and continued research is likely to uncover additional therapeutic applications. Future studies should focus on advancing its preclinical development and exploring its efficacy in more complex disease models.
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